molecular formula C20H23NO B1359601 2-Methyl-3'-piperidinomethyl benzophenone CAS No. 898792-56-8

2-Methyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359601
CAS No.: 898792-56-8
M. Wt: 293.4 g/mol
InChI Key: KFGAYXMRSHKKLJ-UHFFFAOYSA-N
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Description

2-Methyl-3’-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO It is a derivative of benzophenone, where a piperidine ring is attached to the benzophenone core through a methyl group at the 3’ position

Scientific Research Applications

Safety and Hazards

  • Human Biomonitoring : BP-3 and its metabolite BP-1 are detectable in human biomonitoring studies, emphasizing the need for further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Methyl-3’-piperidinomethyl benzophenone typically involves large-scale application of the above synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring and the benzophenone core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3’-piperidinomethyl benzophenone is unique due to the specific positioning of the methyl and piperidine groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

(2-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-8-3-4-11-19(16)20(22)18-10-7-9-17(14-18)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGAYXMRSHKKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643122
Record name (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-56-8
Record name Methanone, (2-methylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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